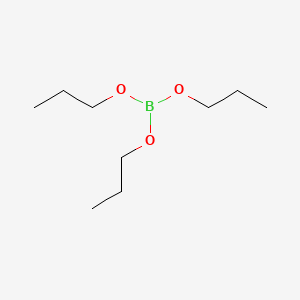
二正辛基氧化锡
概述
描述
Di-n-octyltin oxide is an organometallic compound . It is an amorphous, white powder that appears almost crystalline . It is practically insoluble in water but soluble in organic solvents .
Synthesis Analysis
Di-n-octyltin oxide is used as a stabilizer and as a widely applicable catalyst, especially for esterification reactions, transesterification reactions, and condensation reactions . It is slightly less reactive than dibutyltin oxide, but is not subject to as many regulatory restrictions, which is why it is increasingly used .
Molecular Structure Analysis
The molecular formula of Di-n-octyltin oxide is C16H34OSn . The average mass is 361.151 Da and the mono-isotopic mass is 362.163177 Da .
Chemical Reactions Analysis
Di-n-octyltin oxide is used as a catalyst in various chemical reactions. It is particularly useful in esterification reactions, transesterification reactions, and condensation reactions .
Physical And Chemical Properties Analysis
Di-n-octyltin oxide is a solid at 20 degrees Celsius . It is almost insoluble in water but soluble in organic solvents . The compound is white to almost white in color .
科学研究应用
Di-n-octyltin Oxide: A Comprehensive Analysis of Scientific Research Applications:
Catalysis in Organic Synthesis
Di-n-octyltin oxide serves as a versatile catalyst in organic synthesis, particularly in esterification , transesterification , and condensation reactions . Its catalytic properties facilitate the formation of ester bonds in various organic compounds, making it valuable in synthesizing pharmaceuticals, fragrances, and plastics .
安全和危害
Di-n-octyltin oxide is harmful or toxic when swallowed, depending on its nature. It also causes skin irritation or allergic reactions, as well as severe damage to the eyes . It should be avoided by pregnant women or those who want to become pregnant due to their potential to affect fertility or cause damage to the fetus .
未来方向
Di-n-octyltin oxide is increasingly being used due to its wide applicability and fewer regulatory restrictions compared to other compounds like dibutyltin oxide . It has found applications in the automotive industry, in the production of various paints and coatings, and in the production of polymer stabilizers . Its use is also expanding in the field of oleochemistry, where it serves as a catalyst for the production of surfactant esters, lubricant esters, and fatty acid esters .
作用机制
Target of Action
Di-n-octyltin oxide (DOTO) is primarily used as a stabilizer and a catalyst . It is especially applicable for esterification reactions, transesterification reactions, and condensation reactions . Its primary targets are the reactants in these reactions, facilitating their transformation into desired products.
Mode of Action
DOTO interacts with its targets by accelerating the rate of chemical reactions. It acts as a catalyst in esterification, transesterification, and condensation reactions . Despite being less reactive than dibutyltin oxide, DOTO is increasingly used due to fewer regulatory restrictions .
Biochemical Pathways
For instance, in oleochemistry, DOTO catalyzes transesterification reactions for surfactant esters, lubricant esters, or fatty acid esters . It also supports polymer formation for a wide range of end-uses made of alkyd resins, polycarbonates, silicones, and polyurethanes .
Pharmacokinetics
It is known that doto is practically insoluble in water but soluble in organic solvents . This suggests that its bioavailability may be influenced by the presence of organic solvents.
Result of Action
The action of DOTO results in the facilitation of various chemical reactions. In the automotive industry, it is used for cathodic electro-submersible coating of components . It is also used as a curing catalyst in polyurethane coatings, in silicone-based systems, in polyester and alkyd resins . In oleochemistry, it catalyzes the formation of surfactant esters, lubricant esters, or fatty acid esters .
Action Environment
The action, efficacy, and stability of DOTO can be influenced by environmental factors. For instance, it is known to be sensitive to exposure to moist air or water . Therefore, it is recommended to store DOTO in a well-ventilated place and keep the container tightly closed .
属性
IUPAC Name |
dioctyl(oxo)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17.O.Sn/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRUPWUPINJLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](=O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029628 | |
| Record name | Stannane, dioctyloxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Stannane, dioctyloxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
870-08-6 | |
| Record name | Dioctyltin oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyltin oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-n-octyltin oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, dioctyloxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stannane, dioctyloxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctyltin oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOCTYLTIN OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643Q9V5VLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of Di-n-octyltin oxide?
A1: Di-n-octyltin oxide is mainly employed as a catalyst in polymerization reactions. For instance, it effectively catalyzes the transesterification reaction between polycarbonate (PC) and poly (lactic acid) (PLA) during melt blending []. This catalytic activity improves the compatibility of the blend, ultimately enhancing its mechanical properties [].
Q2: How does Di-n-octyltin oxide interact with other materials at the molecular level?
A2: Di-n-octyltin oxide can form complexes with various ligands. For example, it reacts with (morpholinylthiocarbamoylthio)acetic acid to form a dimeric organotin complex [, ]. In this complex, Di-n-octyltin oxide acts as a bridging unit, connecting with carboxylate ligands through oxygen atoms []. This coordination results in a distorted trigonal bipyramidal geometry around the tin atoms [].
Q3: What is the structural characterization of the Di-n-octyltin oxide complex with (morpholinylthiocarbamoylthio)acetic acid?
A3: The Di-n-octyltin oxide complex with (morpholinylthiocarbamoylthio)acetic acid, denoted as {[(n-C8H17)2Sn(O2CCH2CS2NC4H8O)]2O}2, exhibits a complex dimeric structure []. It crystallizes in the triclinic system with the space group P1 []. The crystal structure reveals a central four-membered Sn2O2 unit where two bridging oxygen atoms connect to an exocyclic tin atom []. This arrangement leads to five-coordinate tin atoms with a distorted trigonal bipyramidal geometry, further stabilized by weak coordination with carboxylate oxygen [].
Q4: What analytical techniques are typically used to characterize Di-n-octyltin oxide and its complexes?
A4: Researchers utilize a combination of techniques to characterize Di-n-octyltin oxide and its complexes. These include:
- Elemental analysis: This method determines the percentage composition of elements within the compound, confirming its chemical formula [, ].
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the compound by analyzing their characteristic vibrational frequencies [, ].
- Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy provides insights into the structure and bonding environment of hydrogen atoms within the molecule [, ].
- X-ray single crystal diffraction: This powerful technique is employed to determine the crystal and molecular structure of the complex, revealing bond lengths, angles, and overall geometry [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















